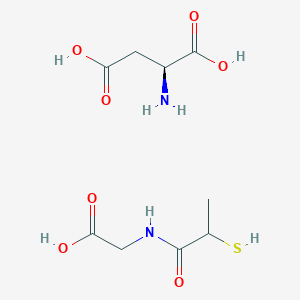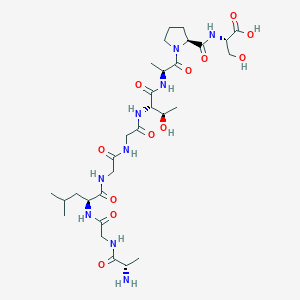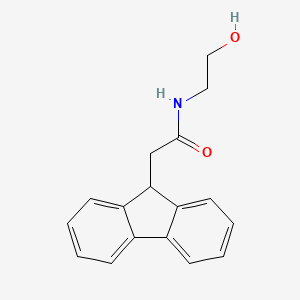![molecular formula C26H18N6O6 B14182793 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione CAS No. 919782-55-1](/img/structure/B14182793.png)
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazinylidene groups attached to a dihydroanthracene core, with nitrophenyl substituents enhancing its reactivity and functionality.
Métodos De Preparación
The synthesis of 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves multi-step organic reactions. The preparation begins with the formation of the hydrazinylidene groups, followed by their attachment to the dihydroanthracene core. Common reagents used in these reactions include hydrazine derivatives and nitrophenyl compounds. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and advanced purification techniques to meet commercial demands.
Análisis De Reacciones Químicas
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research investigates its potential as a therapeutic agent, particularly in drug development for targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione involves its interaction with molecular targets through its hydrazinylidene and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular responses.
Comparación Con Compuestos Similares
Similar compounds to 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione include other hydrazinylidene derivatives and nitrophenyl-substituted anthracenes These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications
Propiedades
Número CAS |
919782-55-1 |
|---|---|
Fórmula molecular |
C26H18N6O6 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
4,5-bis[(4-nitrophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C26H18N6O6/c33-25-11-9-23(29-27-15-1-5-17(6-2-15)31(35)36)19-13-20-22(14-21(19)25)26(34)12-10-24(20)30-28-16-3-7-18(8-4-16)32(37)38/h1-12,33-34H,13-14H2 |
Clave InChI |
AQXOQHYZPNIIST-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


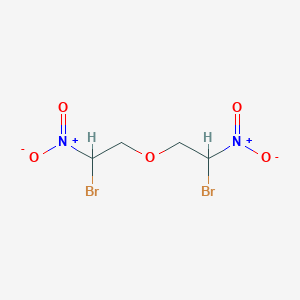
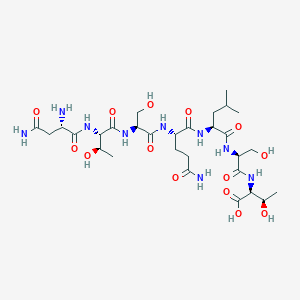

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
